Guanidine, N-nitro-N'-propyl-
Description
Guanidine, N-nitro-N'-propyl- (CAS 35091-64-6) is a nitro-substituted guanidine derivative featuring a propyl chain at the N'-position. Its molecular formula is C₄H₁₀N₄O₂, and it is structurally characterized by a guanidine core modified with a nitro group (-NO₂) and a propyl (-CH₂CH₂CH₃) substituent .
Properties
IUPAC Name |
1-nitro-2-propylguanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N4O2/c1-2-3-6-4(5)7-8(9)10/h2-3H2,1H3,(H3,5,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLJDEHIPWXXAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN=C(N)N[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60188590 | |
| Record name | Guanidine, 1-nitro-3-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35091-64-6 | |
| Record name | N-Propyl-N'-nitroguanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035091646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanidine, N-nitro-N'-propyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33675 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Guanidine, 1-nitro-3-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-PROPYL-N'-NITROGUANIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QZE77YX3I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic substitution, where the amine group of n-propylamine attacks the electrophilic carbon of nitroguanidine. Key parameters include:
Representative Procedure
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Distilled water (104 g) is added to a reaction vessel equipped with a magnetic stirrer and thermometer.
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Nitroguanidine (10.4 g) and n-propylamine (4.2 g) are sequentially introduced.
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The mixture is stirred at 50°C for 2 hours under pH 3 (adjusted with HCl).
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The precipitate is filtered and recrystallized in ethanol, yielding 9.9 g (68.5% yield) of pure product.
Table 1: Optimization of Reaction Conditions
| Parameter | Range Tested | Optimal Value | Yield (%) |
|---|---|---|---|
| Temperature (°C) | 30–60 | 50 | 68.5 |
| Reaction Time (h) | 1–4 | 2 | 68.5 |
| n-Propylamine Ratio | 0.3–0.6 (mass ratio) | 0.4 | 68.5 |
| pH | 1–6 | 3 | 68.5 |
Multi-Step Synthetic Routes
Earlier methods involved multi-step sequences but were largely supplanted due to inefficiencies. A traditional approach described in the patent background includes:
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Hydrazinolysis : Nitroguanidine → N-amino-N'-nitroguanidine (32% yield).
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Guanidination : Reaction with 2,4-pentanedione → DMNPC (70% yield).
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Alkylation : DMNPC + n-propylamine → N-propyl-N'-nitroguanidine (83% yield).
This method achieved a total yield of 18.6% , limited by intermediate purification losses and costly reagents.
Critical Analysis of Methodologies
Advantages of One-Step Alkylation
Limitations and Challenges
-
Steric Hindrance : Bulky substituents (e.g., phenyl groups) reduce reactivity, as noted in arylpyridine derivatives.
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pH Sensitivity : Excess acidity (<pH 1) promotes hydrolysis, while higher pH (>6) slows alkylation.
Analytical Validation
Post-synthesis characterization ensures structural fidelity and purity:
Table 2: Comparative Characterization Data
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| IR (KBr) | 3308, 1620, 1576 cm⁻¹ | |
| ¹H NMR (DMSO-d₆) | δ 8.25 (NH₂), 2.65 (CH₂-N) | |
| Elemental Analysis | C 32.93%, H 6.87%, N 38.41% |
Industrial-Scale Considerations
Scalability requires addressing:
Chemical Reactions Analysis
Types of Reactions
Guanidine, N-nitro-N’-propyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The propyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are commonly employed.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of N-amino-N’-propyl-guanidine.
Substitution: Formation of various N-alkyl or N-aryl derivatives of guanidine.
Scientific Research Applications
Medicinal Applications
Antiviral Agents:
Guanidine derivatives have been explored for their antiviral properties. For instance, guanidine compounds have been identified as potential inhibitors of neuraminidase, an enzyme critical for the replication of influenza viruses. The compound 4-guanidino-Neu5Ac2en (Zanamivir), derived from guanidine, has been proven effective against both influenza A and B viruses . This highlights the potential of guanidine derivatives in developing antiviral drugs.
Anti-inflammatory Agents:
Recent studies have focused on the design and synthesis of guanidine derivatives as inhibitors for Mitogen- and Stress-Activated Kinase 1 (MSK1), which is involved in inflammatory responses . Compounds such as 6-phenylpyridin-2-yl guanidine have shown promising inhibitory activity against MSK1, suggesting their potential use in treating inflammatory diseases like asthma and psoriasis.
Bacterial Metabolism:
Research has indicated that certain bacteria can utilize guanidine as a nitrogen source, demonstrating its role in microbial metabolism . This finding opens avenues for biotechnological applications where guanidine could be utilized in microbial fermentation processes.
Agricultural Applications
Pesticides:
Guanidine derivatives have been investigated for their potential use as pesticides due to their biological activity against various pests. The unique structural properties of guanidines allow them to interact with biological systems effectively, making them candidates for developing new agrochemicals .
Material Science Applications
Catalysts:
Nanoparticle technology has incorporated guanidine-functionalized materials as catalysts in various chemical reactions. For example, Fe3O4 nanoparticles functionalized with guanidine have been shown to effectively catalyze reactions involving palladium(II), enhancing reaction efficiency and selectivity . This application is crucial in green chemistry, where reducing waste and increasing yield are priorities.
Synthesis Techniques
The synthesis of N-nitro-N'-propylguanidine can be achieved through several methodologies:
| Method | Description | Yield |
|---|---|---|
| One-pot synthesis | Utilizes N-chlorophthalimide and isocyanides to produce diverse guanidines | Up to 81% |
| Biphasic alkylation | Involves phase-transfer catalysis for alkylation of guanidines | Good yields |
| Palladium-catalyzed reactions | Employs palladium catalysts for synthesizing cyclic guanidines | Variable |
These methods demonstrate the versatility in synthesizing guanidine derivatives tailored for specific applications.
Case Studies
- Zanamivir Development:
- MSK1 Inhibition:
- Microbial Utilization:
Mechanism of Action
The mechanism of action of guanidine, N-nitro-N’-propyl- involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The nitro group enhances its reactivity, allowing it to participate in various biochemical pathways. The compound can inhibit enzyme activity by binding to the active site and blocking substrate access.
Comparison with Similar Compounds
Biological Activity
Guanidine, N-nitro-N'-propyl- is a compound that has garnered attention in various biological studies due to its potential pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Guanidine, N-nitro-N'-propyl- features both guanidine and nitro functional groups, which contribute to its unique reactivity and biological interactions. The nitro group is known for participating in redox reactions, forming reactive intermediates that can interact with cellular components. The guanidine moiety facilitates hydrogen bonding and electrostatic interactions with proteins, influencing their activity and function.
The biological activity of Guanidine, N-nitro-N'-propyl- is primarily attributed to its interaction with specific molecular targets:
- Enzyme Modulation : Preliminary studies suggest that this compound may modulate enzyme activities, potentially disrupting normal cellular processes. For instance, it has been shown to inhibit UDP-glucose dehydrogenase (UGDH), an enzyme crucial for hyaluronic acid synthesis .
- Neurotransmitter Inhibition : Research indicates that guanidine compounds can inhibit responses to neurotransmitters such as GABA and glycine in neuronal cultures. This inhibition occurs through blocking chloride channels, which could have implications for neurological conditions associated with uremia .
Antimicrobial Properties
Guanidine derivatives have shown promising antimicrobial activity. The presence of the nitro group enhances the compound's ability to penetrate bacterial membranes and disrupt cellular functions. Studies indicate that these compounds can increase membrane permeability, leading to bacterial cell death .
Anticancer Potential
Research into the anticancer properties of Guanidine, N-nitro-N'-propyl- is ongoing. Early findings suggest that it may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and death. The compound's ability to influence oxidative stress responses also contributes to its potential as an anticancer agent .
Case Studies
- Neurotoxicity in Uremia : A study investigated the effects of guanidino compounds on mouse spinal cord neurons, revealing that Guanidine inhibited GABA responses in a dose-dependent manner. This finding suggests a potential link between elevated guanidine levels in uremic patients and neurological symptoms .
- Antimicrobial Activity : A study assessed the antimicrobial efficacy of various guanidine derivatives against Gram-negative bacteria. Results indicated significant reductions in bacterial viability upon treatment with Guanidine, N-nitro-N'-propyl-, supporting its development as a potential antimicrobial agent .
Data Summary
| Property | Observation |
|---|---|
| Chemical Structure | Contains guanidine and nitro groups |
| Mechanism of Action | Modulates enzyme activity; inhibits neurotransmitter responses |
| Antimicrobial Activity | Effective against Gram-negative bacteria |
| Anticancer Potential | Induces apoptosis; modulates oxidative stress |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
